molecular formula C14H11NO4 B2541894 (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate CAS No. 380431-06-1

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate

Cat. No.: B2541894
CAS No.: 380431-06-1
M. Wt: 257.245
InChI Key: NIEKGVVKLQOETF-UHFFFAOYSA-N
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Description

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate is an organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.25 g/mol . . This compound is characterized by the presence of a formyl group, a methoxy group, and a pyridine carboxylate moiety, making it a versatile intermediate in organic synthesis.

Safety and Hazards

Specific safety and hazard information for Nicotinic acid 4-formyl-2-methoxy-phenyl ester is not provided in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to the material safety data sheets (MSDS) or other safety resources for specific information .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester are not fully understood due to the limited availability of research data. It can be inferred from the properties of nicotinic acid and its derivatives. Nicotinic acid and its derivatives are known to participate in a variety of biochemical reactions, particularly those involved in the metabolism of fats, carbohydrates, and proteins . They interact with various enzymes, proteins, and other biomolecules, often serving as precursors for the synthesis of coenzymes like NAD+ and NADP+ .

Cellular Effects

The cellular effects of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester are yet to be fully explored. Nicotinic acid and its derivatives are known to influence cell function in several ways. They play a crucial role in cellular metabolism, impacting cell signaling pathways, gene expression, and various metabolic processes .

Molecular Mechanism

The exact molecular mechanism of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester is not well-documented. Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester is likely to be involved in similar metabolic pathways as nicotinic acid and its derivatives. These compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate typically involves the acylation of vanillin with isonicotinoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-18-13-7-10(9-16)4-5-12(13)19-14(17)11-3-2-6-15-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEKGVVKLQOETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332212
Record name (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380431-06-1
Record name (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Niacin 1 (1.6 g, 13.1 mmol) in dichloromethane (10 mL) was added Vanillin 8 (2 g, 13.1 mmol), N-methyl morpholine (4.3 mL, 39 mmol) and EDCI.HCl (5 g, 26.2 mmol). The resulting mixture was stirred at ambient temp for 3 h. It was then diluted with water, extracted with dichloromethane, and the organic layer dried over anhydrous sodium sulfate and concentrated. The crude product thus obtained was then chromatographed using over a column of silica gel using petroleum ether:ethyl acetate (1:1) to afford the title compound as a off white solid (300 mg, 9%, mp (° C.): 92-94) 1H NMR (300 MHz, DMSO-D6): 10.02 (s, 1H), 9.25 (d, J=2 Hz, 1H), 8.93 (dd, J=5 & 1.5 Hz, 1H), 8.48 (dt, J=1.8 Hz & 8 Hz, 1H), 7.67 (m, 3H), 7.57 (d, J=8 Hz, 1H), 3.87 (s, 3H)); LCMS (m/z): 257.7 (M+1); HPLC: tRet: 6.486 (98.9%).
Quantity
1.6 g
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reactant
Reaction Step One
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2 g
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reactant
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4.3 mL
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reactant
Reaction Step One
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5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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